

"5-(2-Furyl)isoxazole-3-carbohydrazide"

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Furyl)isoxazole-3-carbohydrazide

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An In-depth Technical Guide to 5-(2-Furyl)isoxazole-3-carbohydrazide

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **5-(2-Furyl)isoxazole-3-carbohydrazide**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with predicted properties and analogous experimental protocols to offer a thorough profile of the compound.

Chemical Identity and Structure

5-(2-Furyl)isoxazole-3-carbohydrazide is a complex molecule featuring a central isoxazole ring substituted with a furan ring at the 5-position and a carbohydrazide group at the 3-position. This unique arrangement of heterocyclic moieties imparts specific chemical characteristics and potential biological activities.

IUPAC Name: 5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide^[1]

Synonyms: **5-(2-furyl)isoxazole-3-carbohydrazide**, 5-furan-2-yl-isoxazole-3-carboxylic acid hydrazide^{[1][2]}

CAS Number: 90110-76-2[2]

The chemical structure of **5-(2-Furyl)isoxazole-3-carbohydrazide** is depicted below:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **5-(2-Furyl)isoxazole-3-carbohydrazide** is presented in the table below. It is important to note that most of the quantitative data are computational predictions and await experimental verification.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₃	[1][2]
Molecular Weight	193.16 g/mol	[2]
Predicted Density	1.369 ± 0.06 g/cm ³	[2]
Predicted pKa	10.58 ± 0.10	[2]
Predicted LogP	1.629	
Predicted Refractive Index	1.567	[2]
Appearance	Off-white to yellow crystalline powder (predicted based on analogs)	
Solubility	Expected to be soluble in polar organic solvents such as DMSO and ethanol.[3] Limited solubility in water is predicted.	[3]

Spectroscopic Characterization

Detailed experimental spectroscopic data for **5-(2-Furyl)isoxazole-3-carbohydrazide** is not readily available. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as DMSO- d_6 , the proton NMR spectrum is expected to show distinct signals corresponding to the furan, isoxazole, and carbohydrazide protons.

Chemical Shift (ppm)	Multiplicity	Assignment
~10.0	Singlet	-NH- (amide proton)
~7.8	Doublet	Furan C5-H
~7.0	Singlet	Isoxazole C4-H
~6.6	Doublet of doublets	Furan C4-H
~6.5	Doublet	Furan C3-H
~4.5	Broad singlet	-NH ₂ (hydrazide protons)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~165	C=O (carbohydrazide)
~160	Isoxazole C3
~155	Isoxazole C5
~145	Furan C2
~144	Furan C5
~112	Furan C4
~110	Furan C3
~100	Isoxazole C4

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

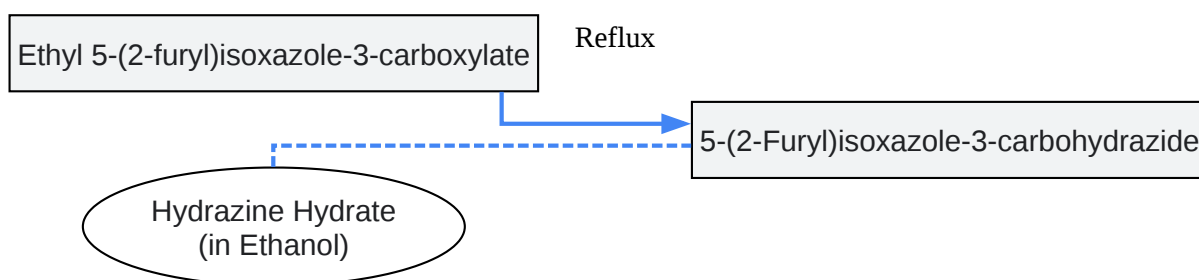
Technique	Expected m/z
Electrospray Ionization (ESI-MS)	$[M+H]^+$ at ~194.05

Synthesis

5-(2-Furyl)isoxazole-3-carbohydrazide can be synthesized from its corresponding ethyl ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate, through hydrazinolysis. While a specific protocol for this exact compound is not published, a general and reliable method is provided below based on the synthesis of similar isoxazole carbohydrazides.[4]

Synthesis Workflow

The synthesis involves a single-step conversion of the ethyl ester to the carbohydrazide.



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Synthesis of **5-(2-Furyl)isoxazole-3-carbohydrazide**.

Experimental Protocol

Materials:

- Ethyl 5-(2-furyl)isoxazole-3-carboxylate
- Hydrazine hydrate (80-95%)
- Ethanol

Procedure:

- A solution of ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- Hydrazine hydrate (10-20 equivalents) is added to the solution.[4]
- The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting solid is triturated with cold water, filtered, and washed with cold water to afford the crude product.[4]
- The crude **5-(2-Furyl)isoxazole-3-carbohydrazide** can be purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity

The biological activities of **5-(2-Furyl)isoxazole-3-carbohydrazide** have not been extensively reported. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the carbohydrazide moiety is a versatile functional group that can be used to synthesize N-acylhydrazones, a class of compounds also known for their diverse biological effects.[4] The combination of these two pharmacophores in a single molecule suggests that **5-(2-Furyl)isoxazole-3-carbohydrazide** could be a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

5-(2-Furyl)isoxazole-3-carbohydrazide is a heterocyclic compound with significant potential for applications in drug discovery and development. While experimental data on its properties are scarce, this guide provides a foundational understanding of its chemical nature based on its structure and the properties of related compounds. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

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- To cite this document: BenchChem. ["5-(2-Furyl)isoxazole-3-carbohydrazide" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353365#5-2-furyl-isoxazole-3-carbohydrazide-chemical-properties-and-structure]

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